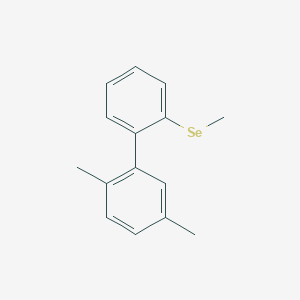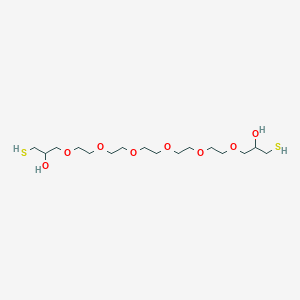
1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane-2,21-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane-2,21-diol is a complex organic compound characterized by the presence of multiple sulfanyl (thiol) and ether groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane-2,21-diol typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that contain the necessary functional groups. Common synthetic routes include:
Thiol-ene reaction: This involves the addition of thiol groups to alkenes under UV light or radical initiators.
Etherification: The formation of ether bonds through the reaction of alcohols with alkyl halides or via Williamson ether synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane-2,21-diol can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Reduction of disulfides back to thiols.
Substitution: Nucleophilic substitution reactions involving the ether groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Catalysts: Acid or base catalysts for etherification reactions.
Major Products
Disulfides: Formed from the oxidation of thiol groups.
Substituted ethers: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane-2,21-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane-2,21-diol involves its ability to interact with various molecular targets through its thiol and ether groups. These interactions can lead to the formation of disulfide bonds, which are crucial in stabilizing protein structures and facilitating biochemical reactions. The compound’s ether groups can also participate in hydrogen bonding and other non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane: Lacks the diol groups but has similar thiol and ether functionalities.
4,7,10,13,16,19-Hexaoxadocosane-2,21-diol: Contains ether and diol groups but lacks thiol groups.
Uniqueness
1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane-2,21-diol is unique due to the combination of thiol, ether, and diol groups in a single molecule
Propiedades
Número CAS |
190068-58-7 |
|---|---|
Fórmula molecular |
C16H34O8S2 |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
1-[2-[2-[2-[2-[2-(2-hydroxy-3-sulfanylpropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-sulfanylpropan-2-ol |
InChI |
InChI=1S/C16H34O8S2/c17-15(13-25)11-23-9-7-21-5-3-19-1-2-20-4-6-22-8-10-24-12-16(18)14-26/h15-18,25-26H,1-14H2 |
Clave InChI |
SDGHRJIKUPGEGI-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCC(CS)O)OCCOCCOCC(CS)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




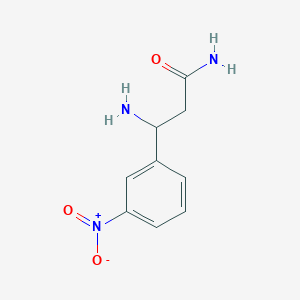
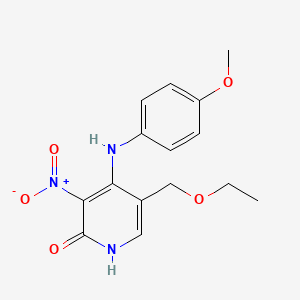

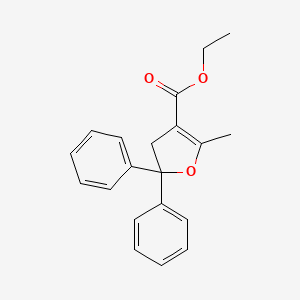
![3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide](/img/structure/B12554569.png)
![4-[(Pentafluorophenyl)selanyl]-1,1'-biphenyl](/img/structure/B12554573.png)

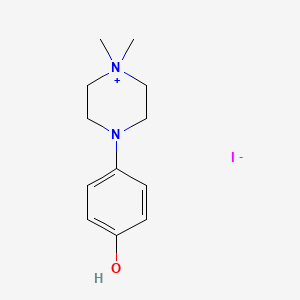
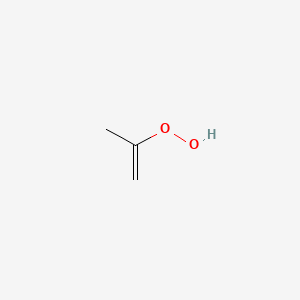
![4-[Butyl(dipropyl)stannyl]butan-2-ol](/img/structure/B12554586.png)
![Aziridine, 1-[(4-nitrophenyl)sulfonyl]-2-phenyl-, (2R)-](/img/structure/B12554592.png)
